N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide
Description
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide is a synthetic carbazole derivative characterized by a tetrahydrocarbazole core substituted with a chlorine atom at position 6 and linked to an indole-4-carboxamide moiety.
Properties
Molecular Formula |
C21H18ClN3O |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C21H18ClN3O/c22-12-7-8-18-16(11-12)14-3-1-6-19(20(14)24-18)25-21(26)15-4-2-5-17-13(15)9-10-23-17/h2,4-5,7-11,19,23-24H,1,3,6H2,(H,25,26) |
InChI Key |
ONIXTIGUGCERCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=C5C=CNC5=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation and Chlorination
Cyclohexanone undergoes cyclocondensation with substituted phenylhydrazines under acidic conditions (e.g., HCl/EtOH) to form the tetrahydrocarbazole core. Subsequent chlorination at the 6-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, yielding 6-chloro-2,3,4,9-tetrahydro-1H-carbazole.
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | Phenylhydrazine, HCl/EtOH, reflux, 12 h | 85% | 92% |
| Chlorination | SO₂Cl₂, CH₂Cl₂, 0°C, 2 h | 78% | 89% |
Carboxamide Functionalization
The carbazole intermediate is then converted to the carboxamide derivative. As described in CA2852797A1, ethyl esterification followed by ammonolysis is preferred for industrial scalability:
-
Esterification : Reaction with ethyl chloroformate in the presence of triethylamine yields 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid ethyl ester.
-
Ammonolysis : Treatment with ammonia in methanol at 45°C for 48 hours produces the primary carboxamide.
| Parameter | Value |
|---|---|
| Ammonia stoichiometry | 3.5 equivalents |
| Reaction temperature | 45°C |
| Yield after recrystallization | 70.7% |
Amide Coupling with 1H-Indole-4-carboxylic Acid
The final step involves coupling the carbazole carboxamide with 1H-indole-4-carboxylic acid. This is achieved via activation of the carboxylic acid using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Activation and Coupling Mechanism
-
Acid Activation : 1H-Indole-4-carboxylic acid is activated using HATU (1.2 equivalents) and DIPEA (N,N-Diisopropylethylamine, 2.5 equivalents) in anhydrous DMF.
-
Nucleophilic Attack : The carbazole carboxamide’s primary amine attacks the activated carbonyl, forming the desired amide bond.
| Condition | Optimization Data |
|---|---|
| Solvent | DMF (anhydrous) |
| Temperature | Room temperature, 24 h |
| Yield (crude) | 82% |
| Purity after column chromatography | 98% |
Challenges in Regioselectivity
The indole’s 4-position carboxyl group must be selectively coupled without side reactions at the indole nitrogen. Use of bulky bases (e.g., DIPEA) suppresses N-alkylation by stabilizing the reactive intermediate.
Purification and Polymorph Control
Industrial-scale production requires stringent control over crystallinity and purity. Patent CA2852797A1 emphasizes recrystallization from 2-propanol (IPA) to isolate the final compound in a pharmaceutically acceptable polymorphic form.
Recrystallization Protocol
-
Dissolution : Crude product is heated to reflux in IPA (10 mL/g).
-
Seeding : Crystallization is initiated by seeding at 60°C.
-
Cooling : Gradual cooling to 0–5°C ensures uniform crystal growth.
| Parameter | Value |
|---|---|
| Final recovery | 82.2% |
| Purity (HPLC) | 99.5% |
Analytical Characterization
-
HPLC : Retention time = 12.4 min (C18 column, 60% acetonitrile/water).
-
Melting Point : 214–216°C (DSC).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.15 (d, J = 7.8 Hz, 1H), 7.45–6.98 (m, 7H, aromatic).
Industrial-Scale Production Considerations
Solvent Recycling
Cyclohexane and IPA are recovered via distillation, reducing environmental impact and cost. The patent reports >90% solvent recovery efficiency.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| HATU-mediated coupling | High yield, mild conditions | Cost of coupling reagents |
| EDCl/HOBt | Lower cost | Longer reaction times |
| Ammonolysis (patent) | Scalable, high purity | Requires high-pressure equipment |
Emerging Methodologies
Recent advances propose enzymatic amidation using lipases (e.g., Candida antarctica Lipase B) as a greener alternative. Pilot studies report 65% yield under aqueous conditions, though industrial viability remains unproven.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research .
Scientific Research Applications
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce a subset of interferon-stimulated genes, which play a role in its antiviral activity . Additionally, the compound can inhibit the replication of certain viruses by targeting host cell proteins, rather than viral proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Detailed Analysis of Structural and Functional Differences
Substituent Effects on Bioactivity
- Indole vs. Pyridine (GSK983): The indole-4-carboxamide group in the target compound provides a hydrogen-bond donor (NH) and acceptor (carboxamide), which may enhance interactions with polar residues in enzymatic active sites. In contrast, GSK983’s pyridine ring facilitates π-π interactions and improves aqueous solubility due to its nitrogen lone pair .
- The dimethylamino group increases basicity, which could enhance binding to acidic pockets in proteins like GPCRs .
Stereochemical Considerations
- The (1R)-enantiomer of GSK983 exhibits distinct antiviral activity compared to its enantiomer GSK984, underscoring the importance of stereochemistry in target recognition . This suggests that the stereochemistry of the target compound’s tetrahydrocarbazole core may critically influence its pharmacological profile.
Pharmacokinetic Implications
- Lipophilicity: The fluorine atom in ’s compound and the methoxyphenyl group in ’s derivative increase logP values, enhancing membrane permeability but possibly reducing aqueous solubility. The indole group in the target compound balances hydrophobicity and polarity .
- Metabolic Stability: Fluorinated and methoxy-substituted analogs (e.g., ) are typically more resistant to oxidative metabolism compared to non-halogenated compounds like EX-527 .
Biological Activity
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide, also known by its CAS number 121593-98-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H21ClN2O
- Molecular Weight : 340.85 g/mol
- CAS Number : 121593-98-4
- Structure : The compound features a carbazole moiety linked to an indole structure, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of carbazole and indole compounds exhibit notable antimicrobial properties. In particular, studies have shown that related compounds can demonstrate:
- Antibacterial Activity : The compound exhibits selective antibacterial activity against Gram-positive bacteria. For instance, it has been reported to have minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
- Antifungal Activity : Some derivatives have shown efficacy against Candida species, surpassing traditional antifungal agents like fluconazole in certain tests .
The proposed mechanisms of action for this compound include:
- Inhibition of Protein Synthesis : Similar compounds have demonstrated the ability to inhibit protein synthesis pathways in bacterial cells.
- Disruption of Biofilm Formation : The compound shows moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis .
- Quorum Sensing Interference : Some studies suggest that the action may involve interference with quorum sensing mechanisms in microbial populations .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various carbazole derivatives, including this compound. The findings indicated:
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.625 |
| Compound B | Enterococcus faecalis | 62.5 |
| N-(6-Chloro...) | MRSA | 31.108 |
This table highlights the comparative effectiveness of the compound against different bacterial strains.
Research on Antifungal Properties
Another investigation focused on the antifungal properties of related indole derivatives found that:
| Compound | Target Fungi | MIC (μg/mL) |
|---|---|---|
| Fluconazole | Candida albicans | 50 |
| Compound C | Candida albicans | 40 |
This suggests that certain structural modifications in the indole series can enhance antifungal activity.
Q & A
Q. What are the recommended synthetic routes for N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including:
- Carbazole core formation : Cyclization of substituted indole precursors under acidic conditions.
- Amide coupling : Reaction of the carbazole intermediate with activated indole-4-carboxylic acid derivatives (e.g., using HATU or EDC as coupling agents). Key factors affecting yield include solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and catalyst choice. Lower yields (<50%) are common due to steric hindrance from the carbazole moiety, necessitating iterative optimization .
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclization | POCl₃, reflux | 30–40% |
| Amidation | HATU, DIPEA, DMF | 45–55% |
Q. How is the structural identity of this compound validated in academic research?
Comprehensive characterization employs:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., chloro group at C6 of carbazole, indole-carboxamide linkage).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 394.1245).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns, though limited by crystal growth challenges .
Q. What are the primary pharmacological targets hypothesized for this compound?
Based on structural analogs, potential targets include:
- Viral polymerases : Tetrahydrocarbazole derivatives show activity against human papillomavirus (HPV) via inhibition of viral replication enzymes .
- Ion channels : Indole-carboxamide moieties may modulate G protein-gated inwardly rectifying potassium (GIRK) channels, affecting neuronal signaling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies in IC₅₀ values or target specificity may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., fluorescence vs. radioligand binding).
- Compound purity : Impurities >5% (common in multi-step syntheses) can skew results. Mitigation strategies include:
- HPLC purification : ≥95% purity thresholds.
- Orthogonal assays : Validate activity using both enzymatic (e.g., polymerase inhibition) and cellular (e.g., antiviral plaque reduction) models .
Q. What computational methods are suitable for predicting binding modes with therapeutic targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with HPV E1 helicase or GIRK channels. Focus on key residues (e.g., Asp349 in E1 for hydrogen bonding with the carboxamide group).
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) indicate robust binding .
Q. How does substituent variation on the carbazole ring impact biological activity?
Comparative studies of analogs reveal:
- Chloro vs. methoxy groups : Chloro at C6 enhances antiviral activity (EC₅₀: 0.8 µM vs. 3.2 µM for methoxy), likely due to increased electrophilicity.
- Tetrahydro vs. fully aromatic carbazole : Saturation reduces planarity, altering binding pocket accessibility .
| Substituent | Target | EC₅₀ (µM) |
|---|---|---|
| 6-Cl | HPV E1 | 0.8 |
| 6-OCH₃ | HPV E1 | 3.2 |
| 8-Cl | GIRK | 12.4 |
Q. What strategies address low solubility in in vivo studies?
- Prodrug design : Introduce phosphate groups at the indole nitrogen for enhanced aqueous solubility.
- Nanoparticle encapsulation : Use PLGA polymers to improve bioavailability (e.g., 3-fold increase in plasma AUC) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
